molecular formula C13H12O4S B14285008 (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone CAS No. 121638-97-9

(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone

Cat. No.: B14285008
CAS No.: 121638-97-9
M. Wt: 264.30 g/mol
InChI Key: MSWLBIDXUQNWJW-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone is a compound that combines a phenolic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone typically involves the condensation of 2-hydroxy-3,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-3,4-dimethoxyphenyl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (2-Hydroxy-3,4-dimethoxyphenyl)(pyrrole-3-yl)methanone: Similar structure but with a pyrrole ring instead of a thiophene ring.

    (2-Hydroxy-3,4-dimethoxyphenyl)(benzothiophen-3-yl)methanone: Similar structure but with a benzothiophene ring instead of a thiophene ring

Uniqueness

The uniqueness of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone lies in its combination of a phenolic structure with a thiophene ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

121638-97-9

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

(2-hydroxy-3,4-dimethoxyphenyl)-thiophen-3-ylmethanone

InChI

InChI=1S/C13H12O4S/c1-16-10-4-3-9(12(15)13(10)17-2)11(14)8-5-6-18-7-8/h3-7,15H,1-2H3

InChI Key

MSWLBIDXUQNWJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CSC=C2)O)OC

Origin of Product

United States

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